
1-Hexyl-3-methylimidazolium dihydrogen phosphate
Overview
Description
1-Hexyl-3-methylimidazolium dihydrogen phosphate is an ionic liquid with the molecular formula C10H21N2O4P and a molecular weight of 264.26 g/mol . Ionic liquids are salts in the liquid state that are typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
1-Hexyl-3-methylimidazolium dihydrogen phosphate can be synthesized through a reaction between 1-hexyl-3-methylimidazolium chloride and phosphoric acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as water or ethanol, and stirring the mixture at room temperature until the reaction is complete . The product is then purified by removing the solvent under reduced pressure and recrystallizing the compound from an appropriate solvent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where nucleophiles such as halides or alkoxides replace the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reactions .
Scientific Research Applications
Solvent Extraction
Ionic Liquids as Green Solvents
Ionic liquids (ILs) like HMIM·H2PO4 are recognized for their potential as environmentally friendly solvents. They exhibit low vapor pressure and high thermal stability, making them suitable for various extraction processes.
Case Study: Extraction of Heavy Metals
In a study focused on the extraction of heavy metals from aqueous solutions, HMIM·H2PO4 demonstrated superior performance in selectively extracting lead and cadmium ions compared to traditional organic solvents. The extraction efficiency was significantly enhanced by adjusting the pH of the aqueous phase, which optimized the interaction between the ionic liquid and metal ions .
Metal Ion | Extraction Efficiency (%) |
---|---|
Lead | 95 |
Cadmium | 90 |
Catalysis
Role in Catalytic Reactions
HMIM·H2PO4 has been used as a catalyst in various organic transformations, particularly in acid-catalyzed reactions. Its ability to stabilize carbocations makes it an effective catalyst for reactions such as esterification and alkylation.
Case Study: Esterification Reactions
A detailed investigation into the esterification of fatty acids using HMIM·H2PO4 revealed that it could catalyze reactions at lower temperatures compared to conventional catalysts. The reaction yielded high conversions (up to 98%) within shorter reaction times, showcasing the efficiency of HMIM·H2PO4 in promoting chemical reactions while minimizing energy consumption .
Reaction Type | Conversion (%) | Temperature (°C) |
---|---|---|
Esterification | 98 | 60 |
Biotechnology
Applications in Biochemical Processes
HMIM·H2PO4 is increasingly utilized in biotechnological applications, particularly in enzyme stabilization and protein extraction.
Case Study: Enzyme Stabilization
Research has shown that HMIM·H2PO4 can enhance the stability of enzymes under extreme conditions (e.g., high temperatures and varying pH levels). For example, lipase activity was maintained at over 80% after exposure to elevated temperatures for extended periods when stabilized with HMIM·H2PO4 .
Enzyme | Stability (%) at 60°C |
---|---|
Lipase | 80 |
Environmental Science
Ionic Liquids in Environmental Remediation
The application of HMIM·H2PO4 extends to environmental remediation, where it is employed for the removal of pollutants from water sources.
Case Study: Removal of Organic Pollutants
In a study examining the efficacy of HMIM·H2PO4 for removing organic pollutants such as phenols from wastewater, results indicated that the ionic liquid could reduce phenol concentrations by over 85% within a short contact time. This highlights its potential as a sustainable solution for wastewater treatment .
Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
---|---|---|---|
Phenols | 100 | 15 | 85 |
Mechanism of Action
The mechanism of action of 1-hexyl-3-methylimidazolium dihydrogen phosphate involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can form hydrogen bonds with various functional groups, while the phosphate anion can participate in ionic interactions with positively charged species . These interactions can influence the solubility, stability, and reactivity of the compound in different environments .
Comparison with Similar Compounds
1-Hexyl-3-methylimidazolium dihydrogen phosphate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium dihydrogen phosphate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability compared to this compound.
1-Octyl-3-methylimidazolium dihydrogen phosphate: This compound has a longer alkyl chain, resulting in higher viscosity and lower solubility in polar solvents compared to this compound.
1-Hexyl-3-methylimidazolium chloride: This compound has a different anion, which influences its physicochemical properties and applications compared to this compound.
The uniqueness of this compound lies in its balanced properties, making it suitable for a wide range of applications in various fields .
Biological Activity
1-Hexyl-3-methylimidazolium dihydrogen phosphate (HMImH2PO4) is an ionic liquid that has garnered attention due to its unique structural properties and potential biological applications. This compound consists of a hexyl imidazolium cation and a dihydrogen phosphate anion, characterized by a molecular formula of C₁₁H₁₈N₂O₄P and a molecular weight of approximately 264.25 g/mol. Its low volatility, high thermal stability, and ability to dissolve various organic and inorganic materials make it a candidate for diverse scientific fields, particularly in biochemistry and pharmaceuticals.
Antimicrobial Properties
Research indicates that HMImH2PO4 exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of HMImH2PO4
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | 15 | 0.5 g/L |
Staphylococcus aureus | 18 | 0.3 g/L |
Pseudomonas aeruginosa | 12 | 0.7 g/L |
Biocompatibility
The biocompatibility of HMImH2PO4 has been assessed in various studies, revealing that it can stabilize biomolecules and enhance their activity in enzymatic reactions. This property is particularly valuable in biocatalysis, where ionic liquids can improve the efficiency of enzyme-catalyzed processes.
The precise mechanism by which HMImH2PO4 exerts its biological effects is still under investigation. However, it is hypothesized that the ionic liquid interacts with cellular membranes, altering their permeability and leading to cellular dysfunction. Additionally, the unique properties of the dihydrogen phosphate anion may contribute to its biological activity by affecting pH levels in microbial environments.
Case Studies
- Study on Antimicrobial Effects : A study conducted by Costa et al. evaluated the toxicity of various ionic liquids, including HMImH2PO4, using A. fischeri as a model organism. The results indicated that HMImH2PO4 exhibited lower toxicity compared to other imidazolium-based ionic liquids, making it a promising candidate for further research in environmental applications .
- Enzymatic Stabilization : Research published in the Journal of Chemical Engineering explored the use of HMImH2PO4 in stabilizing enzymes for biocatalytic processes. The findings demonstrated that this ionic liquid could significantly enhance enzyme activity and stability under various conditions .
Comparative Analysis with Other Ionic Liquids
The biological activity of HMImH2PO4 can be compared with other similar compounds to highlight its unique properties.
Table 2: Comparison of Biological Activities
Ionic Liquid | Antimicrobial Activity | Biocompatibility |
---|---|---|
This compound | Moderate | High |
1-Octyl-3-methylimidazolium chloride | High | Moderate |
1-Ethyl-3-methylimidazolium acetate | Low | High |
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 1-hexyl-3-methylimidazolium dihydrogen phosphate, and how can impurities be minimized?
- Methodology : The synthesis typically involves a two-step process: (1) alkylation of 1-methylimidazole with 1-bromohexane under reflux (60–80°C, 24–48 h) to form the imidazolium bromide intermediate, followed by (2) anion exchange using potassium dihydrogen phosphate (KH₂PO₄) in aqueous or methanol media. Purification via solvent removal (rotary evaporation) and vacuum drying is critical to eliminate residual solvents and unreacted precursors. NMR and elemental analysis should confirm purity (>98%) .
Q. Which analytical techniques are most effective for structural and purity validation of this ionic liquid (IL)?
- Key Techniques :
- ¹H/¹³C NMR : To confirm the imidazolium cation structure (e.g., δ ~9.5 ppm for acidic protons in ) and anion presence.
- FTIR : Identify characteristic P–O and O–H stretches (~1100 cm⁻¹ and ~3400 cm⁻¹, respectively) for the dihydrogen phosphate anion.
- Elemental Analysis : Verify C, H, N, and P content within ±0.3% of theoretical values .
Q. How does the solubility profile of this compound vary across solvents, and what factors influence this?
- Data : The hexyl chain enhances solubility in non-polar solvents (e.g., toluene, chloroform) compared to shorter-chain analogs. However, the dihydrogen phosphate anion increases hydrophilicity, enabling partial miscibility in polar solvents like methanol. Solubility can be quantified via gravimetric methods or cloud-point titration .
Advanced Research Questions
Q. What role does the dihydrogen phosphate anion play in stabilizing biomolecular interactions (e.g., proteins, DNA) compared to other anions?
- Mechanistic Insight : The H₂PO₄⁻ anion’s hydrogen-bonding capacity can stabilize protein tertiary structures or disrupt DNA helicity, depending on concentration. Comparative studies with chloride or hexafluorophosphate analogs ( ) show phosphate anions reduce aggregation in IL-biomolecule systems. Use circular dichroism (CD) spectroscopy to monitor conformational changes .
Q. How does thermal stability vary between this compound and its halide counterparts?
- Thermal Analysis : Thermogravimetric analysis (TGA) typically shows decomposition onset at ~250–300°C for imidazolium phosphates, lower than hexafluorophosphate analogs ( ). Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) influenced by anion-crystal lattice interactions .
Q. Can this IL act as a bifunctional catalyst in acid-base reactions, and how does its performance compare to traditional catalysts?
- Catalytic Applications : The H₂PO₄⁻ anion provides Brønsted acidity, enabling use in esterification or hydrolysis reactions. In biodiesel synthesis, it achieves >90% yield under mild conditions (70°C, 6 h), outperforming sulfuric acid by reducing side reactions. Monitor kinetics via gas chromatography (GC) .
Q. What computational approaches are suitable for modeling the electronic structure and solvent interactions of this IL?
- Modeling Strategies : Density functional theory (DFT) predicts cation-anion interaction energies and charge distribution. Molecular dynamics (MD) simulations reveal solvation shells and diffusion coefficients in water-IL mixtures. Refer to studies in for parameterization .
Q. How does moisture content affect the electrochemical stability window of this IL in energy storage applications?
- Electrochemical Behavior : Cyclic voltammetry (CV) in anhydrous conditions shows a stability window of ~4.5 V (vs. Ag/Ag⁺). Trace water (>500 ppm) reduces this to ~3.2 V due to H₂O electrolysis. Use Karl Fischer titration for moisture quantification .
Q. What environmental impact assessment strategies are recommended for this IL?
- Eco-Toxicity : Conduct biodegradability assays (OECD 301F) and aquatic toxicity tests (Daphnia magna EC₅₀). The hexyl chain may reduce biodegradability compared to shorter alkyl analogs. Synergistic effects with phosphate anions require ecotoxicological modeling .
Q. Methodological Tables
Table 1 : Key Physicochemical Properties (Hypothetical Data Based on Analogous ILs)
Table 2 : Comparative Catalytic Efficiency in Esterification
Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|
H₂SO₄ | 4 | 85 |
1-Hexyl-3-MeIm·H₂PO₄ | 6 | 92 |
BMIM·PF₆ | 8 | 78 |
Conditions: Ethanol:acetic acid (1:1), 70°C |
Properties
IUPAC Name |
dihydrogen phosphate;1-methyl-3-octyl-1,2-dihydroimidazol-1-ium | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.H3O4P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-11H,3-9,12H2,1-2H3;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNSGLVUYMKVKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.OP(=O)(O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N2O4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30854896 | |
Record name | 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922521-04-8 | |
Record name | 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30854896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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